molecular formula C14H19FN2O3 B12452719 [2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester

[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B12452719
M. Wt: 282.31 g/mol
InChI Key: PHEPOYMRYTVOJG-UHFFFAOYSA-N
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Description

[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluoro-substituted aromatic ring, a hydroxyimino group, and a carbamic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoro-Substituted Aromatic Intermediate: The starting material, 4-fluoro-3-methylbenzene, undergoes nitration to form 4-fluoro-3-methyl-nitrobenzene.

    Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of the Hydroxyimino Group: The amino group is converted to a hydroxyimino group through a reaction with nitrous acid.

    Esterification: The hydroxyimino intermediate is then reacted with tert-butyl chloroformate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro group.

    Reduction: The ester moiety can be reduced to form the corresponding alcohol.

    Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the fluoro-substituted aromatic ring can interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-Fluoro-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester
  • [2-(3-Methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester
  • [2-(4-Chloro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester

Uniqueness

[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of both a fluoro and a methyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets. This combination of substituents can enhance its stability and specificity in various applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-9-7-10(5-6-11(9)15)12(17-19)8-16-13(18)20-14(2,3)4/h5-7,19H,8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEPOYMRYTVOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)CNC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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